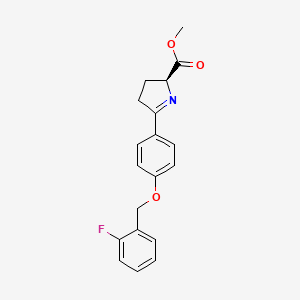
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Vue d'ensemble
Description
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that belongs to the class of aminotetralone derivatives. These compounds are characterized by their unique structural motifs, which include a tetralone subunit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The process can be carried out under acidic or neutral conditions. For instance, one method involves dissolving the precursor in a solvent, mixing it with activated carbon and palladium chloride dissolved in an acid, and stirring the mixture under a hydrogen gas atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antibacterial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Exatecan Intermediate 2: This compound is an intermediate of Exatecan, an anticancer agent belonging to the class of camptothecin analogs.
Other Aminotetralone Derivatives: These include compounds with similar structural motifs but different functional groups, such as 8-amino-6-fluoro-5-methyl-1-tetralone.
Uniqueness: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific acetylamino and fluoro substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H12FNO2 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
N-(3-fluoro-8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H12FNO2/c1-7(15)14-10-6-9(13)5-8-3-2-4-11(16)12(8)10/h5-6H,2-4H2,1H3,(H,14,15) |
Clé InChI |
BWFUDFIZFMCHIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC2=C1C(=O)CCC2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,7-Dichloro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B8357822.png)

![Methyl 3-[(4-cyanobenzoyl)amino]benzoate](/img/structure/B8357833.png)

![2-Benzo[1,2,5]thiadiazol-5-yl-ethanol](/img/structure/B8357849.png)
![3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8357850.png)

![5-Chloro-2-{[4-(methylsulfonyl)phenyl]oxy}pyridine](/img/structure/B8357862.png)
